molecular formula C12H20INO3 B2918555 cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1445949-63-2

cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B2918555
CAS No.: 1445949-63-2
M. Wt: 353.2
InChI Key: SVZZQMWNBGDULD-FIBVVXLUSA-N
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Description

cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate typically involves multiple steps, starting with the formation of the tetrahydro-2H-furo[2,3-c]pyrrole core. This can be achieved through cyclization reactions of appropriate precursors. Subsequent iodomethylation and tert-butyl esterification steps are then employed to introduce the iodomethyl and tert-butyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the iodomethyl group to an iodoform or other oxidized products.

  • Reduction: Reduction of the iodomethyl group to form a methylene group.

  • Substitution: Replacement of the iodomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Iodoform, iodoacetate derivatives.

  • Reduction: Methylenetetrahydro-2H-furo[2,3-c]pyrrole derivatives.

  • Substitution: Amides, esters, ethers, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various organic molecules. Its iodomethyl group makes it a valuable reagent for cross-coupling reactions, which are essential in constructing complex molecular architectures.

Biology: In biological research, cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate can be used as a probe to study biological processes. Its iodine atom allows for radiolabeling, making it useful in tracing biochemical pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis.

Industry: In the chemical industry, this compound can be used as a building block for the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate exerts its effects depends on its specific application. For example, in cross-coupling reactions, the iodomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The exact molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • cis-1,2-Dibromocyclopentane: Another compound with cis-stereochemistry and halogen substituents.

  • tert-Butyl 2-(Bromomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate: Similar structure but with a bromomethyl group instead of iodomethyl.

This comprehensive overview highlights the significance of cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-c]Pyrrole-5(3H)-Carboxylate in various scientific fields. Its versatile synthetic routes, diverse chemical reactions, and broad applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7H2,1-3H3/t8-,9?,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZZQMWNBGDULD-FIBVVXLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC(O[C@H]2C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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